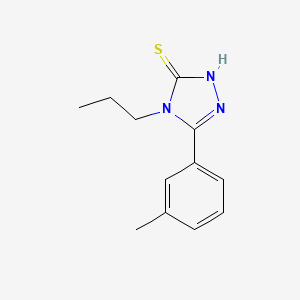
5-(3-methylphenyl)-4-propyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a 1,2,4-triazole ring as its core structure, with a 3-methylphenyl group, a propyl group, and a thiol group attached. The exact spatial configuration would need to be determined by techniques such as X-ray crystallography .Chemical Reactions Analysis
As a 1,2,4-triazole derivative, this compound might participate in reactions typical of these heterocycles. The thiol group could be involved in oxidation or substitution reactions. The exact reactivity would depend on the specific conditions and reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the thiol group) would influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Compounds structurally related to 5-(3-methylphenyl)-4-propyl-4H-1,2,4-triazole-3-thiol have been studied for their corrosion inhibition properties. For instance, benzimidazole derivatives, closely related in structure, have been investigated for their efficiency in preventing mild steel corrosion in acidic environments. These compounds exhibit adsorption behavior on metal surfaces, which correlates with their inhibition efficiency, thereby protecting the metal against corrosion. This study suggests the potential application of this compound in similar contexts, particularly in industrial applications where corrosion resistance is crucial (Yadav et al., 2013).
Antimicrobial and Antifungal Activities
Research on the biological activities of triazole derivatives has demonstrated their potential as antimicrobial and antifungal agents. The antimicrobial activity is attributed to the molecular structure and presence of the triazole ring, which interacts with biological systems to inhibit the growth of bacteria and fungi. This property makes this compound a candidate for further investigation in the development of new antimicrobial and antifungal treatments, contributing to the medical field by providing alternatives to existing therapeutic agents (Bektaş et al., 2007).
Electrochemical Applications
The electrochemical behavior of thiotriazoles has been the subject of studies exploring their use in various applications, including as electroactive materials. These compounds exhibit unique redox properties that could be harnessed in the development of sensors, batteries, and other electrochemical devices. The ability of this compound to undergo reversible redox reactions could make it useful in such technologies, contributing to advancements in electronic and electrochemical applications (Fotouhi et al., 2002).
Pharmaceutical Research
While excluding direct drug use and dosage information, it's worth noting that structurally related triazole compounds have been explored for their pharmacological properties, including potential anticancer activities. Their interaction with biological molecules, such as DNA or proteins, could be key to understanding their mechanism of action and optimizing their therapeutic effects. This area of research holds promise for the development of new drugs based on this compound and similar compounds, potentially offering new treatments for various diseases (Karayel, 2021).
Mecanismo De Acción
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
For example, certain indole derivatives have been found to interfere with the phosphodiesterase (PDEδ)-mediated intracellular transport processes .
Pharmacokinetics
For instance, the oral absorption rate and bioavailability of the anticancer drug SHetA2 were found to be highly dependent on species, doses, formulations, and possibly other factors .
Result of Action
For example, certain indole derivatives have demonstrated antiviral, anti-inflammatory, and anticancer activities .
Safety and Hazards
Propiedades
IUPAC Name |
3-(3-methylphenyl)-4-propyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-3-7-15-11(13-14-12(15)16)10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVWNMQBPYGNOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

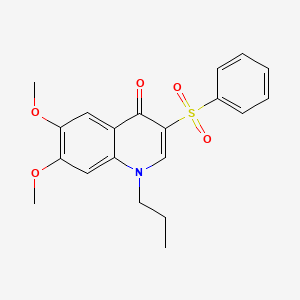
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2926243.png)
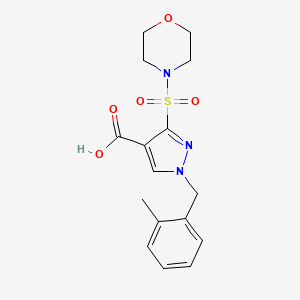
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2926246.png)

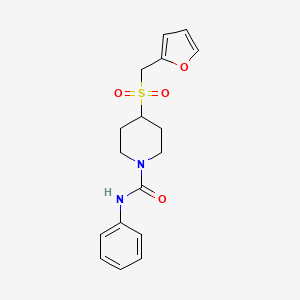
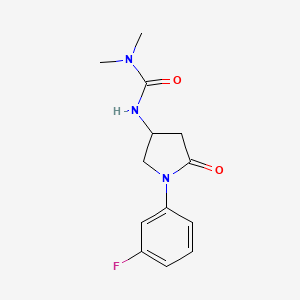
![2-[(4-bromophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2926255.png)
![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2926256.png)
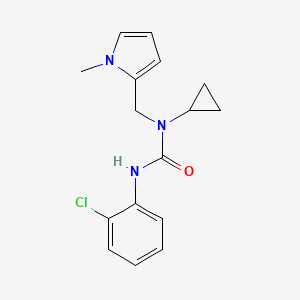
![3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2926260.png)

amine](/img/structure/B2926263.png)
